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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative stability of two isomers, methyl
cyanate (CHsOCN) and methyl isocyanate (CHsNCO). Understanding the thermodynamic and
kinetic stability of these isomers is crucial for researchers in various fields, including organic
synthesis, computational chemistry, and atmospheric sciences. This document summarizes key
guantitative data, outlines relevant experimental methodologies, and provides visualizations to
illustrate the energetic relationship between these two compounds.

Executive Summary

Methyl isocyanate is the thermodynamically more stable isomer compared to methyl cyanate.
Computational studies indicate that methyl cyanate is approximately 17.8 kJ/mol higher in
energy than methyl isocyanate. This significant difference in stability is reflected in their
thermochemical properties. While experimental data for methyl cyanate is limited due to its
lower stability, the established enthalpy of formation for methyl isocyanate provides a solid
benchmark for comparison.

Data Presentation

The following table summarizes the available quantitative data for methyl cyanate and methyl
isocyanate.
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Methyl Isocyanate

Propert Methyl Cyanate (CHsOCN
perty yl Cy ( ) (CHaNCO)
Molar Mass 57.05 g/mol 57.051 g/mol [1]
Standard Enthalpy of _
) ~ -74.2 kJ/mol (estimated) -92.0 kJ/mol[1]
Formation (AfHG )
+17.8 kJ/mol (computationally
Relative Energy derived relative to methyl 0 kJ/mol (reference)

isocyanate)

Note: The enthalpy of formation for methyl cyanate is an estimation derived from the
experimental value for methyl isocyanate and the computationally determined energy
difference between the two isomers.

Thermodynamic and Kinetic Stability

Thermodynamic Stability:

Methyl isocyanate is the more thermodynamically stable isomer of the C2HsNO formula. High-
level computational studies, specifically using the CCSD(T)-F12 method, have consistently
shown that methyl isocyanate resides at a lower energy minimum on the potential energy
surface compared to methyl cyanate. One such study calculated the energy difference to be
approximately 17.8 kJ/mol in favor of methyl isocyanate. This inherent stability is a key factor in
its prevalence in chemical reactions and its common use as a reagent.

The standard enthalpy of formation (AfHG,9g) for methyl isocyanate has been experimentally
determined to be -92.0 kJ/mol[1]. Given the computational energy difference, the estimated
standard enthalpy of formation for methyl cyanate is approximately -74.2 kJ/mol. This positive
difference further underscores the greater thermodynamic stability of methyl isocyanate.

Kinetic Stability and Isomerization:

While direct experimental data on the activation energy for the isomerization of methyl
cyanate to methyl isocyanate is not readily available, the significant thermodynamic driving
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force suggests that the barrier to this rearrangement is likely surmountable under appropriate
conditions, such as elevated temperatures.

For context, the related isomerization of methyl isocyanide (CHsNC) to acetonitrile (CH3zCN)
has been extensively studied. The experimental activation energy for this process is
approximately 160 kJ/mol[2][3][4]. Although this is a different reaction, it provides an insight into
the energy required to facilitate the rearrangement of the methyl group between adjacent
atoms. It is plausible that the isomerization of methyl cyanate to the more stable methyl
isocyanate would proceed via a transition state with a significant, though likely lower, energy
barrier.

Experimental Protocols

Synthesis of Methyl Isocyanate:

A common laboratory and industrial synthesis of methyl isocyanate involves the reaction of
monomethylamine with phosgene[1]. In this process, N-methylcarbamoyl chloride (MCC) is
formed as an intermediate, which is then treated with a tertiary amine (e.g., N,N-
dimethylaniline) or distilled to yield methyl isocyanate[1].

Synthesis of Cyanate Esters (General Protocol):

While a specific detailed protocol for the synthesis of methyl cyanate for thermochemical
studies is not widely documented, a general method for the synthesis of aryl cyanate esters
involves the reaction of a phenol with cyanogen bromide in the presence of a base like
triethylamine[5]. A similar approach could theoretically be adapted for the synthesis of methyl
cyanate from methanol, though its isolation and purification would be challenging due to its
inherent instability relative to methyl isocyanate. The reaction mixture is typically cooled to low
temperatures (e.g., -30 °C) before the dropwise addition of the base to control the exothermic
reaction[5].

Determination of Enthalpy of Formation:

The standard enthalpy of formation of organic compounds like methyl isocyanate is typically
determined experimentally using combustion calorimetry[6]. In this technique, a known mass of
the substance is completely burned in a bomb calorimeter in the presence of excess oxygen.
The heat released during the combustion is measured, and from this, the standard enthalpy of
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combustion is calculated. The standard enthalpy of formation is then derived using Hess's law,
incorporating the known standard enthalpies of formation of the combustion products (carbon
dioxide and water)[6].

Computational Chemistry Methods:

The relative energies of methyl cyanate and methyl isocyanate have been determined using
high-level ab initio quantum chemistry methods, such as Coupled Cluster with Singles,
Doubles, and perturbative Triples (CCSD(T)) with explicitly correlated F12 methods. These
methods provide a very accurate description of the electronic structure and energies of
molecules. The calculations involve optimizing the geometry of each isomer to find the lowest
energy conformation and then calculating the single-point energy at that geometry. The
difference in these energies provides the relative stability of the isomers.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the energetic relationship between methyl cyanate and
methyl isocyanate and a general workflow for the experimental determination of enthalpy of
formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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